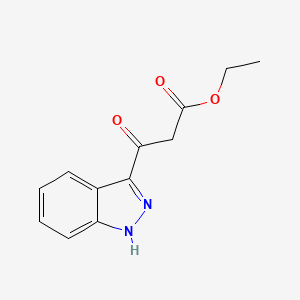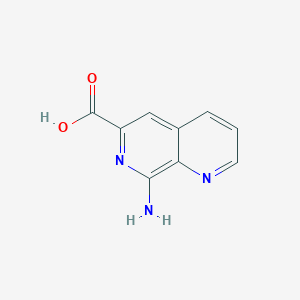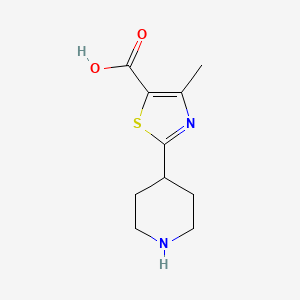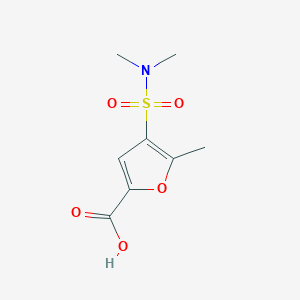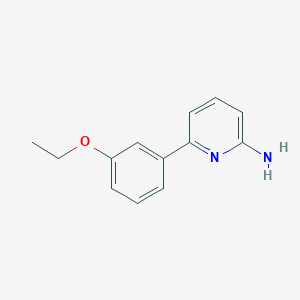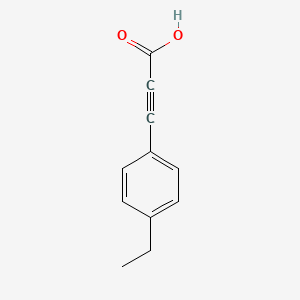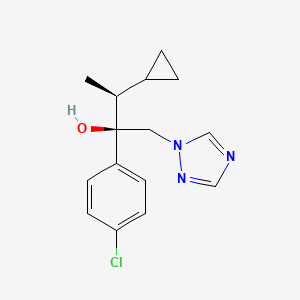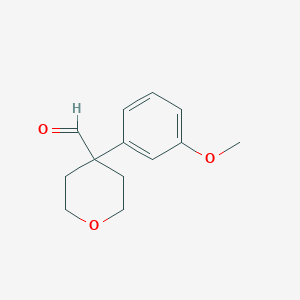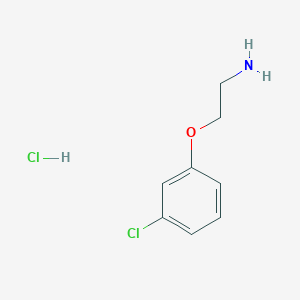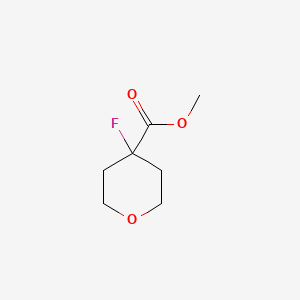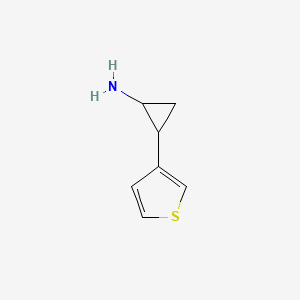
2-(Thiophen-3-yl)cyclopropan-1-amine
Overview
Description
“2-(Thiophen-3-yl)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9NS . It is also known as “rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride” with a molecular weight of 175.68 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, can be achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an amine group attached to the cyclopropane ring .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 139.22 and a molecular formula of C7H9NS .Scientific Research Applications
Cognitive Enhancement and Neuroprotection
2-(Thiophen-3-yl)cyclopropan-1-amine and its derivatives have been investigated for their potential cognitive enhancing and neuroprotective effects. For instance, studies on 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, a related compound, demonstrated notable antiamnestic (anti-memory loss) and antihypoxic (protection against oxygen deficiency) activities. The compound outperformed known cognitive enhancers in certain tests, suggesting its potential in treating conditions like amnesia and hypoxia-related cognitive impairments (Ono et al., 1995).
Anti-inflammatory and Antinociceptive Effects
Various thiophene derivatives, including compounds closely related to this compound, have been synthesized and assessed for their anti-inflammatory and antinociceptive (pain-relieving) properties. These studies have revealed that certain derivatives can significantly inhibit inflammation and pain, comparable to or exceeding the effectiveness of standard drugs like indomethacin. The incorporation of thiophene rings into the molecular structure was a key factor in enhancing the medicinal potential of these compounds (Helal et al., 2015), (Goncales et al., 2005).
Antihistaminic and Antipsychotic Activities
Derivatives of this compound have also been explored for their potential antihistaminic and antipsychotic effects. Certain synthesized compounds displayed significant protection against histamine-induced bronchospasm, suggesting their utility as new classes of H1-antihistaminic agents. Furthermore, their antipsychotic-like effects, as observed in preclinical models, highlight the therapeutic promise of these compounds in treating psychiatric disorders (Alagarsamy & Parthiban, 2013), (Takamori et al., 2003).
Cancer Research and Treatment
The exploration of thiophene derivatives in cancer research has led to the development of compounds with potential antitumor effects. For instance, studies on specific 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, featuring thiophene as part of their structure, demonstrated significant tumor volume reduction in preclinical models. The compounds' molecular structure and properties suggest a mechanism involving altered gene expression, potentially paving the way for new cancer therapies (Kiyokawa et al., 2010).
Muscarinic Receptor Imaging
Compounds related to this compound have been utilized in the development of novel muscarinic receptor antagonists. These compounds, labeled with carbon-11, show promise in positron emission tomography (PET) imaging of muscarinic receptors, particularly in the lungs, providing valuable tools for clinical diagnostics and research (Visser et al., 1997).
Safety and Hazards
Future Directions
Thiophene-based analogs, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of their biological activities.
Biochemical Analysis
Biochemical Properties
2-(Thiophen-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also interacts with proteins and other biomolecules, potentially acting as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . These interactions suggest that this compound may influence neurotransmitter levels and signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the norepinephrine and dopamine signaling pathways, leading to changes in neurotransmitter release and uptake . Additionally, its effects on gene expression could alter the production of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It is likely to bind to and inhibit or activate specific enzymes, such as cytochrome P450, which plays a role in its metabolism . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of proteins involved in neurotransmitter signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it may degrade into active metabolites, such as 4-hydroxymethiopropamine and thiophene S-oxides . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a stimulant, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on neurotransmitter levels and signaling pathways becomes more pronounced at certain concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into active metabolites like 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further processed by other enzymes, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-thiophen-3-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUPPWQKXDJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


